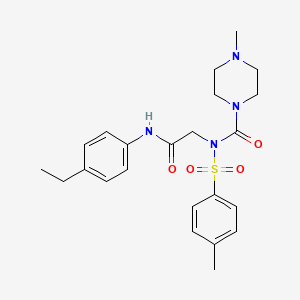

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, involves the introduction of different substituents at specific positions on the molecule to modulate its physicochemical properties and biological activities . These synthetic strategies could potentially be applied to the synthesis of "N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide" by modifying the appropriate functional groups and core structures.

Molecular Structure Analysis

The molecular structure of related compounds, such as the crystal structure of the topoisomerase II poison 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to DNA, has been elucidated using X-ray crystallography . This provides a detailed understanding of how such molecules interact with biological targets, which is crucial for rational drug design. The molecular structure analysis of "this compound" would likely involve similar techniques to determine its conformation and potential binding interactions.

Chemical Reactions Analysis

The chemical reactions involving compounds like N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide typically include interactions with DNA, where they can intercalate between base pairs and affect the function of enzymes such as topoisomerase II . The analysis of chemical reactions for "this compound" would involve studying its reactivity and interactions with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and binding affinity to biological targets, are critical for their biological activity and pharmacokinetics . For instance, the antitumor agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide has been quantified in plasma using high-performance liquid chromatography, indicating its stability and suitability for pharmacokinetic studies . The analysis of the physical and chemical properties of "this compound" would similarly require the assessment of these properties to predict its behavior in biological systems.

Aplicaciones Científicas De Investigación

Polymer Carriers for Drug Delivery Polymers carrying primary amino groups as side substituents, obtained through polyaddition processes involving aminoethane and bisacrylamido acetic acid or bisacryloylpiperazine, have shown potential as nonviral vectors suitable for carrying carboxylated drugs. These polymers are designed to enhance drug delivery mechanisms, including the ability to be labeled with fluorescent probes for tracking and diagnostics, highlighting their importance in improving therapeutic efficacy and monitoring in medical treatments (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Antibacterial Agents The synthesis and investigation of antibacterial activities of pyridonecarboxylic acids and their analogues, featuring various amino- and hydroxy-substituted cyclic amino groups, have contributed to the development of more effective antibacterial compounds. These studies are critical for identifying new therapeutic agents against resistant bacterial strains, providing a foundation for future antibiotics development (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Antimicrobial and Anticancer Compounds Research on hybrid molecules incorporating penicillanic or cephalosporanic acid moieties has opened new avenues in the synthesis of compounds with significant antimicrobial activities. These studies not only contribute to the discovery of new antibiotics but also extend into the exploration of anticancer properties, underscoring the versatility and potential of such compounds in medical research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Nootropic Agents The synthesis of novel 1,4-disubstituted 2-oxopyrrolidines and related compounds for potential nootropic (cognitive-enhancing) applications illustrates the ongoing search for compounds that could improve cognitive functions. These efforts are part of a broader interest in developing medications that can address cognitive impairments and enhance brain function, which is of particular interest in treating conditions like Alzheimer's disease and other forms of dementia (Valenta, Urban, Taimr, & Polívka, 1994).

Anticonvulsant and Anesthetic Agents Research into the synthesis and biological evaluation of new compounds, such as those related to ameltolide analogues, has demonstrated potential in the development of anticonvulsant and anesthetic agents. These studies are crucial for the discovery of safer and more effective treatments for epilepsy and pain management, contributing to the advancement of neurological and anesthetic medicine (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-ethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-4-19-7-9-20(10-8-19)24-22(28)17-27(23(29)26-15-13-25(3)14-16-26)32(30,31)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYZWUILTARJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2552581.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)

![(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)

![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)

![1-((1R,5S)-8-(2-(4-bromophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2552596.png)

![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)